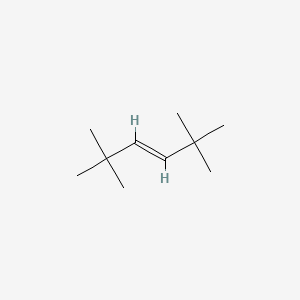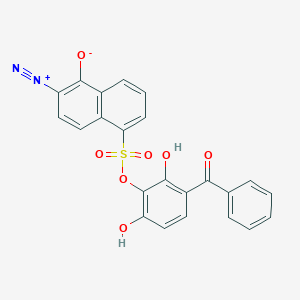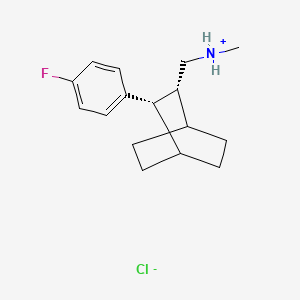
cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Fluorophenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a fluorophenyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2-(p-Chlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Methylphenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(p-Fluorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
62373-88-0 |
|---|---|
Formule moléculaire |
C16H23ClFN |
Poids moléculaire |
283.81 g/mol |
Nom IUPAC |
[(2R,3S)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H22FN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16-;/m1./s1 |
Clé InChI |
MJVPTIFFEVLSNI-SNDRXHBGSA-N |
SMILES isomérique |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)F.[Cl-] |
SMILES canonique |
C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


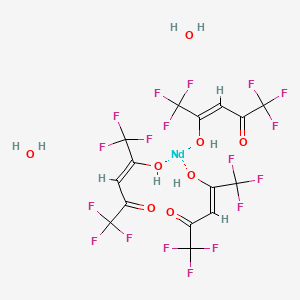
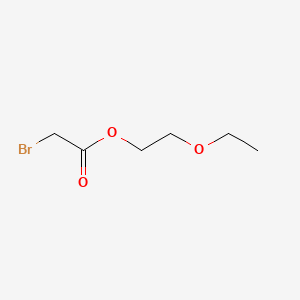
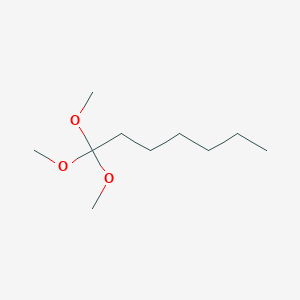
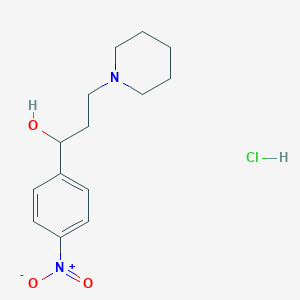
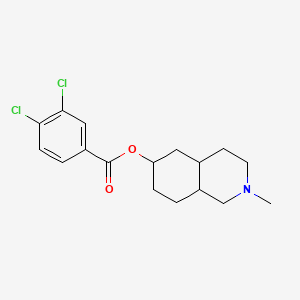
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
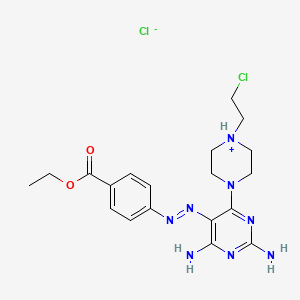
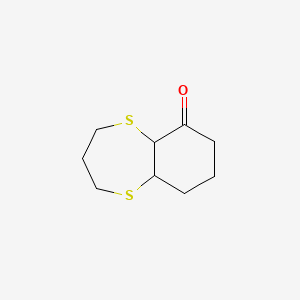
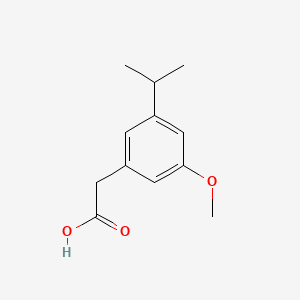

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
